2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone
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Overview
Description
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone is a complex organic compound that features a unique combination of fluorinated aromatic rings and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo[C,E][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the fluorinated dibenzo thiazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Pharmaceutical Development: Its unique structure and biological activity profile make it a candidate for drug development, particularly in the areas of oncology and neurology.
Mechanism of Action
The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to inhibition of cell proliferation and induction of apoptosis. Additionally, it may interact with specific enzymes involved in cellular signaling pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Fluoro-6H-indolo[2,3-b]quinoxaline: Another fluorinated compound with anticancer properties.
Dibenzo[a,c]phenazine: Known for its applications in organic light-emitting diodes (OLEDs) and other electronic materials.
Uniqueness
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone is unique due to its combination of a dibenzo thiazine core with a piperazine moiety, which imparts distinct biological activities and chemical properties
Properties
Molecular Formula |
C24H21F2N3O3S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H21F2N3O3S/c25-17-5-8-19(9-6-17)27-11-13-28(14-12-27)24(30)16-29-22-10-7-18(26)15-21(22)20-3-1-2-4-23(20)33(29,31)32/h1-10,15H,11-14,16H2 |
InChI Key |
XVSGINZBLDBZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O |
Origin of Product |
United States |
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